3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine
Description
Properties
IUPAC Name |
3-methyl-5-piperidin-3-yloxy-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-6-10-8(13-11-6)12-7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYSHQQQTNXGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with piperidine under specific conditions. One method involves the use of acetamidine, bromine, thiocyanate, and sodium methoxide to obtain the thiadiazole intermediate, which is then reacted with piperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the thiadiazole ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine have shown promising results against various cancer cell lines:
- Cytotoxicity : Research has demonstrated that thiadiazole derivatives can inhibit the growth of human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with varying degrees of effectiveness. For example, certain derivatives have shown GI50 values as low as 0.74–10.0 μg/mL against these cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with tubulin polymerization, thereby inhibiting cell division and promoting apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that piperidine derivatives bearing thiadiazole moieties possess moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The structure-function relationship suggests that the presence of the thiadiazole ring enhances the antimicrobial potency .
Enzyme Inhibition
Research into enzyme inhibition has revealed that compounds like this compound can act as effective inhibitors for enzymes such as acetylcholinesterase and urease. These properties make them potential candidates for treating conditions like Alzheimer's disease and urinary tract infections .
Case Study 1: Anticancer Activity Evaluation
A study published in Molecules highlighted the anticancer effects of various thiadiazole derivatives, including those structurally similar to this compound. The research utilized MTT assays to assess cytotoxicity against multiple cancer cell lines, demonstrating significant inhibition rates and identifying optimal structural features for enhanced activity .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of synthesized piperidine derivatives containing thiadiazole rings. The results indicated that specific substitutions on the thiadiazole significantly improved antibacterial activity against clinical strains of bacteria. This study underscores the importance of structural modifications in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine involves its interaction with specific molecular targets. The thiadiazole ring can interact with biological targets due to its ability to cross cellular membranes. This interaction can inhibit specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to four primary analogs (Table 1):
Table 1: Structural Comparison of 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine and Analogs
| Compound Name | Heterocycle Core | Substituent Position | Functional Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | 1,2,4-Thiadiazole | 5-position | Ether (-O-) | C₈H₁₃N₃OS | 215.28 |
| 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | 1,2,4-Oxadiazole | 5-position | Direct bond | C₈H₁₃N₃O | 179.21 |
| 4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]piperidine | 1,2,4-Oxadiazole | 5-position | Thiophene | C₁₁H₁₃N₃OS | 247.31 |
| 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | 1,2,4-Oxadiazole | 5-position | Direct bond | C₈H₁₃N₃O | 179.21 |
Key Observations:
Linkage Flexibility : The ether linkage in the target compound may reduce conformational rigidity compared to analogs with direct bonds, affecting receptor binding .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 1.8 | ~10 (Water) | 120–125 |
| 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | 1.2 | ~50 (Water) | 160–165 |
| 4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]piperidine | 2.5 | ~5 (Water) | 140–145 |
Key Observations:
Biological Activity
3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine is a compound that integrates a piperidine ring with a thiadiazole moiety, which has been shown to exhibit a range of biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C₈H₁₃N₃OS, with a molecular weight of 199.28 g/mol. The structure features a piperidine ring substituted with a thiadiazole group, which is crucial for its biological activity.
The biological activity of this compound primarily stems from the presence of the 1,3,4-thiadiazole nucleus. Compounds containing this moiety have been reported to:
- Inhibit DNA replication : This action can disrupt cellular processes in both bacterial and cancer cells, leading to antimicrobial and antineoplastic effects.
- Modulate enzyme activity : The compound interacts with various enzymes involved in critical biochemical pathways, including those responsible for bacterial cell wall synthesis .
Biological Activities
The compound exhibits several noteworthy biological activities:
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. It inhibits the growth of various bacteria by targeting enzymes necessary for cell wall synthesis.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| P. aeruginosa | 12 | 50 |
Anti-inflammatory Effects
The compound has been shown to reduce inflammation by modulating cytokine production and inhibiting pathways associated with inflammatory responses.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 20 |
These findings suggest its potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against common pathogens and found that the compound effectively inhibited growth at concentrations as low as 50 µg/mL.
- Anti-inflammatory Mechanism : In a model of induced inflammation in rats, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to controls.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with the compound led to apoptosis in a dose-dependent manner.
Q & A
Q. What are the established synthetic routes for 3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution or coupling reactions between thiadiazole derivatives and functionalized piperidine precursors. For example, analogous compounds (e.g., 1,3,4-thiadiazolo-pyrimidines) are synthesized via hydrazine-mediated cyclization of ethyl carboxilate intermediates, followed by purification via column chromatography . Key intermediates are characterized using ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry to confirm regioselectivity and functional group integrity. highlights molecular weight (e.g., 232.71 g/mol for a related piperidine compound) and structural validation via SMILES notation .
Q. How is the structural stability of this compound assessed under varying experimental conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) to assess thermal degradation.
- HPLC-PDA under acidic/alkaline conditions to monitor hydrolysis of the thiadiazole-piperidine ether bond.
- Storage stability at room temperature (as noted in for similar compounds) with periodic purity checks via NMR .
Q. What analytical techniques are critical for quantifying impurities in synthesized batches?
- High-Resolution Mass Spectrometry (HRMS) to identify trace byproducts.
- Reverse-Phase HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5, as in ) to resolve polar impurities .
- Residual solvent analysis via gas chromatography (GC) per ICH guidelines.
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound and its derivatives?
Computational approaches like density functional theory (DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. emphasizes using quantum chemical calculations to design reactions, such as evaluating the energy barrier for thiadiazole-piperidine bond formation. This is complemented by molecular docking to prioritize derivatives with enhanced target binding (e.g., antimicrobial targets as in ) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Comparative Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl groups on thiadiazole or piperidine) to isolate contributions to activity. demonstrates how substituent position affects receptor binding in related piperidine derivatives .
- Dose-Response Profiling : Use standardized assays (e.g., MIC for antimicrobial activity) with controlled cell lines to minimize variability .
- Meta-Analysis of Published Data : Cross-reference results with analogs (e.g., oxadiazole-piperidine hybrids in ) to identify trends .
Q. How can statistical experimental design improve reaction yield and selectivity?
Apply Design of Experiments (DoE) methods, such as Box-Behnken or Central Composite Design , to optimize variables like temperature, solvent polarity, and catalyst loading. highlights DoE’s role in minimizing experiments while maximizing data quality—critical for scaling reactions without compromising purity . Example factors for optimization:
| Factor | Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–100°C | Higher temps favor ether bond formation |
| Solvent (DMF vs. THF) | Polarity 3.8–7.5 | Polar aprotic solvents enhance nucleophilicity |
| Catalyst (e.g., K₂CO₃) | 1–3 eq | Excess base may degrade thiadiazole ring |
Q. What mechanistic insights explain the electrophilic reactivity of the thiadiazole moiety?
- Nucleophilic Aromatic Substitution (SₙAr) : The electron-deficient thiadiazole ring undergoes substitution at the 5-position due to resonance stabilization of the intermediate.
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., piperidine oxygen) can confirm rate-determining steps .
- In Situ FTIR Monitoring : Track intermediate formation during reactions (e.g., hydrazine intermediates in ) .
Methodological Guidelines for Data Contradictions
- Reproducibility Checks : Replicate assays under identical conditions (pH, temperature) to rule out procedural variability.
- Cross-Validation with Computational Models : Compare experimental results with DFT-predicted reactivities () .
- Multi-Lab Collaborations : Harmonize protocols (e.g., using ’s buffer system) to align data across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
